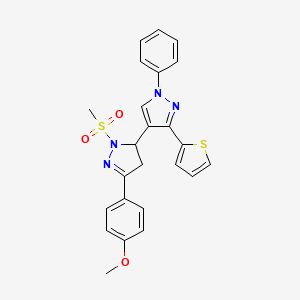

![molecular formula C22H26N2O3 B2558173 2-[(Adamantane-1-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid CAS No. 1396988-55-8](/img/structure/B2558173.png)

2-[(Adamantane-1-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Characterization

Adamantane derivatives, including those similar to the queried compound, are synthesized and characterized for their unique structural properties and potential applications in medicinal chemistry. The synthesis involves various chemical reactions to incorporate adamantane with different functional groups, enhancing the compound's utility and specificity for desired applications. For example, research has focused on developing methods for the high production of adamantane oxygenates in propionic acid, showing the significance of solvent choice and catalysis in optimizing yield and product selectivity (Hirokazu Kobayashi & I. Yamanaka, 2008).

Molecular Recognition and Assembly

The ability of adamantane derivatives to engage in molecular recognition and assembly has been explored, with studies demonstrating the compound's versatility in forming one-dimensional motifs through hydrogen bonding and other interactions. This property is valuable in the design of new materials and the exploration of their applications in nanotechnology and molecular engineering (I. Karle, D. Ranganathan, & V. Haridas, 1997).

Chemical Reactivity and Mechanisms

Investigations into the chemical reactivity and mechanisms of adamantane derivatives shed light on their potential in synthetic chemistry, including the study of their behavior during processes like Kolbe electrolysis and oxidation reactions. These studies not only contribute to a deeper understanding of the adamantane framework's reactivity but also open avenues for developing novel synthesis pathways for related compounds (J. A. Zorge, J. Strating, & H. Wynberg, 2010).

Advanced Materials Design

The structural peculiarity of adamantane derivatives makes them suitable candidates for the design of advanced materials, including metal-organic frameworks (MOFs) and other supramolecular structures. These materials are of interest for their potential applications in gas storage, catalysis, and separation processes, highlighting the versatility of adamantane derivatives in contributing to material science advancements (G. A. Senchyk et al., 2013).

Mécanisme D'action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, suggesting that they interact with their targets in a way that modulates these activities .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Indole derivatives are known to possess various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Analyse Biochimique

Biochemical Properties

The indole moiety of 2-[(Adamantane-1-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid has been found to bind with high affinity to multiple receptors, making it useful in developing new derivatives . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Molecular Mechanism

The indole moiety is known to bind with high affinity to multiple receptors, which could suggest a mechanism of action involving receptor binding and modulation .

Propriétés

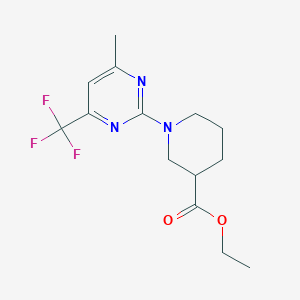

IUPAC Name |

2-(adamantane-1-carbonylamino)-3-(1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c25-20(26)19(8-16-12-23-18-4-2-1-3-17(16)18)24-21(27)22-9-13-5-14(10-22)7-15(6-13)11-22/h1-4,12-15,19,23H,5-11H2,(H,24,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFQMULVPXMHCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-propan-2-yloxypropyl)oxamide](/img/structure/B2558094.png)

![N-cyclopentyl-4-methyl-1-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2558099.png)

![[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]hydrazine;hydrochloride](/img/structure/B2558101.png)

![2-Amino-7-bromothieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B2558103.png)

![(E)-2-(6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-(4-methoxyphenethyl)hydrazinecarboxamide](/img/structure/B2558107.png)

![2-(4-fluorophenoxy)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2558109.png)